molecular formula C9H15N2NaO14P3 B1591714 CID 16219193 CAS No. 94736-09-1

CID 16219193

Cat. No.: B1591714
CAS No.: 94736-09-1
M. Wt: 491.13 g/mol
InChI Key: ISKGXNFLJOMAKE-UHFFFAOYSA-N
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Description

CID 16219193, also known as a compound with the molecular formula C9H15N2NaO14P3, has a molecular weight of 491.13 g/mol. This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields.

Chemical Reactions Analysis

CID 16219193 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents that facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 16219193 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological molecules. In industry, it can be utilized in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 16219193 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

CID 16219193 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or functional groups. The distinct properties and reactivity of this compound make it a valuable compound for specific applications in research and industry .

Properties

InChI

InChI=1S/C9H15N2O14P3.Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKGXNFLJOMAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2NaO14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585117
Record name PUBCHEM_16219193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94736-09-1
Record name PUBCHEM_16219193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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